molecular formula C20H16ClN5O2S B2915982 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 852373-22-9

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2915982
CAS No.: 852373-22-9
M. Wt: 425.89
InChI Key: KSCWCTDCFZCGEL-UHFFFAOYSA-N
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Description

This compound, 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide, is a potent and ATP-competitive small-molecule inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell proliferation, migration, and survival , and its overexpression is frequently associated with tumor invasion, metastasis, and angiogenesis . By selectively inhibiting FAK autophosphorylation at Tyr397, this compound disrupts downstream signaling cascades, making it a valuable pharmacological tool for investigating FAK's function in the tumor microenvironment. Researchers utilize this inhibitor to explore mechanisms of cancer metastasis and to study its potential to overcome therapy resistance in preclinical models, particularly in aggressive cancers such as glioblastoma, breast cancer, and pancreatic ductal adenocarcinoma. Its application extends to basic research in cell adhesion dynamics and integrin-mediated signaling, providing critical insights for the development of novel anti-cancer therapeutics.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-28-16-4-2-3-15(11-16)22-18(27)12-29-19-10-9-17-23-24-20(26(17)25-19)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCWCTDCFZCGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. One common synthetic route includes the reaction of 4-chlorophenyl hydrazine with appropriate reagents to form the triazolo[4,3-b]pyridazine scaffold. Subsequent steps involve the introduction of the thioacetamide moiety and the methoxyphenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thioethers or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antitumor properties.

  • Medicine: : Studied for its pharmacological effects, such as inhibiting specific enzymes or receptors.

  • Industry: : Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-((3-(4-chlorophenyl)-

Biological Activity

The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A triazolo core,
  • A pyridazin moiety,
  • A thio (-S-) linkage,
  • An acetamide functional group.

This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.

Biological Activities

  • Antimicrobial Activity
    • Triazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, 1,2,4-triazoles have been reported to possess minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • The biological activity of triazole derivatives extends to anticancer effects. Research indicates that certain triazolo compounds can inhibit cancer cell proliferation through various mechanisms, including tyrosine kinase inhibition and apoptosis induction. For example, compounds similar to the one have shown IC50 values in the low micromolar range against colon cancer cell lines .
  • Anti-inflammatory and Analgesic Effects
    • The presence of methoxy groups in the structure enhances anti-inflammatory properties. Triazole derivatives have been studied for their ability to modulate inflammatory pathways and provide analgesic effects in various animal models .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell signaling pathways.
  • Receptor Modulation : It can interact with receptors related to pain and inflammation, leading to reduced symptoms.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of triazole derivatives:

Activity TypeObservationsReference
AntimicrobialMIC values ranging from 0.125–8 μg/mL against multiple pathogens
AnticancerSignificant cytotoxicity against human colon cancer cells (IC50 ~ 4 μM)
Anti-inflammatoryDemonstrated efficacy in reducing inflammation in animal models

Case Studies

  • Antibacterial Screening
    • A study evaluated various triazole derivatives against a panel of bacterial strains. The compound exhibited potent antibacterial activity comparable to standard antibiotics .
  • Anticancer Evaluation
    • In vitro studies on colon cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation effectively .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Fluorophenyl Analog: 2-((3-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)-N-(2-Fluorophenyl)Acetamide (CAS 852373-17-2)
  • Molecular Formula : C₁₉H₁₃ClFN₅OS
  • Molecular Weight : 413.9 g/mol
  • Fluorine’s small atomic radius may enhance metabolic stability but reduce solubility relative to the methoxy substituent .
Methoxyphenyl Derivatives in Heterocyclic Systems

Compounds like 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol () share aromatic methoxy substituents but differ in core heterocycles.

  • Impact of Core Structure :
    • The triazolo-pyridazine core in the target compound may offer better π-π stacking interactions than pyrrolo-thiazolo-pyrimidine systems.
    • Thioether linkages (as in the target compound) versus thiol groups (as in ) alter redox stability and bioavailability .

Analogs with Shared 4-Chlorophenyl Motifs

Imidazo[1,2-a]Pyridine Derivatives

The compound 1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine () shares the 4-chlorophenyl group but uses an imidazo-pyridine core.

  • Pharmacological Implications :
    • Imidazo-pyridine cores are associated with CNS activity, whereas triazolo-pyridazines may target kinases or inflammatory pathways.
    • The acetamide side chain in the target compound likely enhances target specificity compared to dimethylamine derivatives .

Data Table: Structural and Hypothesized Properties

Compound Name Core Structure Substituent (R) Molecular Weight (g/mol) Hypothesized Solubility Metabolic Stability
Target Compound Triazolo-pyridazine 3-Methoxyphenyl ~425.9* Moderate (due to -OCH₃) Moderate
2-Fluorophenyl Analog (CAS 852373-17-2) Triazolo-pyridazine 2-Fluorophenyl 413.9 Low High
5-[5-(4-Methoxyphenyl)-...-4H-1,2,4-triazole-3-thiol () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl N/A Low (due to thiol) Low
1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine () Imidazo-pyridine 4-Chlorophenyl N/A Low Moderate

*Estimated based on structural similarity to CAS 852373-17-2.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar triazolo-pyridazine derivatives, the compound likely requires stringent safety measures due to acute toxicity and irritant properties . Key protocols include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
  • Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : To confirm substituent positions (e.g., 4-chlorophenyl, 3-methoxyphenyl groups).
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+ ion).
  • X-ray Crystallography : Resolve ambiguities in triazolo-pyridazine ring conformation .
  • HPLC Purity Analysis : Ensure ≥95% purity using C18 columns and acetonitrile/water gradients .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : Based on analogs like N-(3-chloro-4-methoxyphenyl)acetamide ():
SolventSolubility (mg/mL)Stability (24h, RT)
DMSO>50Stable
Methanol10–20Partial degradation
Water<1Unstable
Prefer DMSO for stock solutions; avoid aqueous buffers unless stabilized with surfactants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : Focus on modular modifications:
  • Triazolo-Pyridazine Core : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance target binding .
  • Thioacetamide Linker : Replace sulfur with sulfone to improve metabolic stability .
  • 3-Methoxyphenyl Group : Test halogenated analogs (e.g., 3-Cl, 3-F) to modulate lipophilicity .
    Use docking simulations (AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions .

Q. What strategies resolve contradictory data in biological assays (e.g., IC₅₀ variability)?

  • Methodological Answer : Contradictions may arise from:
  • Assay Conditions : Standardize pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS) .
  • Metabolic Interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects .
  • Batch Variability : Implement QC checks (HPLC, NMR) for each synthesis batch .
    Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance, CYP450 interactions, and hERG liability .
  • Metabolite Identification : Run in silico cytochrome P450 metabolism simulations (e.g., StarDrop) to flag toxic metabolites (e.g., reactive quinones) .
  • Toxicity Profiling : Compare with structurally related GHS-classified compounds () to infer hazard thresholds.

Data Contradiction Analysis

Q. Why do safety classifications vary across similar triazolo-pyridazine derivatives?

  • Analysis :
  • : Classifies a derivative as acutely toxic (OSHA HCS) due to 4-methoxyphenyl substituent .
  • : Reports "no known hazard" for a 2,6-difluorophenyl analog, suggesting substituent-dependent toxicity .
  • Resolution : Perform in vitro cytotoxicity assays (e.g., HepG2 cell viability) to empirically rank substituent safety.

Future Research Directions

Q. What synthetic innovations could improve yield and scalability?

  • Methodological Answer :
  • Flow Chemistry : Optimize reaction parameters (residence time, temperature) for triazolo ring cyclization .
  • Catalysis : Screen Pd/Cu catalysts for C-S bond formation in the thioacetamide linker .
  • Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in condensation steps .

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